Methyl 6-(4-aminophenyl)nicotinate
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Overview
Description
Methyl 6-(4-aminophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(4-aminophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(4-aminophenyl)nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80°C and 100°C .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-aminophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, aminophenyl derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(4-aminophenyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-(4-aminophenyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may promote the release of prostaglandins, leading to vasodilation and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: Similar in structure but lacks the aminophenyl group.
Ethyl Nicotinate: An ester of nicotinic acid with ethyl alcohol instead of methanol.
Nicotinic Acid: The parent compound without esterification.
Uniqueness
Methyl 6-(4-aminophenyl)nicotinate is unique due to the presence of both the nicotinate ester and the aminophenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-(4-aminophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTXXZQTNGOVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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